Cas no 2172117-52-9 (5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole)
5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole
- EN300-1461589
- 2172117-52-9
- 5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole
-
- Inchi: 1S/C9H4ClF3N2S/c10-9-14-8(15-16-9)4-1-2-5(7(12)13)6(11)3-4/h1-3,7H
- InChI Key: OTDMIDLXXMJWDQ-UHFFFAOYSA-N
- SMILES: ClC1=NC(C2C=CC(C(F)F)=C(C=2)F)=NS1
Computed Properties
- Exact Mass: 263.9735815g/mol
- Monoisotopic Mass: 263.9735815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 54Ų
5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1461589-50mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 50mg |
$1381.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-100mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 100mg |
$1447.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-250mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 250mg |
$1513.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-500mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 500mg |
$1577.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-1000mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 1000mg |
$1643.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-2500mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 2500mg |
$3220.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-5000mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 5000mg |
$4764.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-10000mg |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 10000mg |
$7065.0 | 2023-09-29 | ||
| Enamine | EN300-1461589-0.05g |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 0.05g |
$1381.0 | 2023-06-06 | ||
| Enamine | EN300-1461589-0.1g |
5-chloro-3-[4-(difluoromethyl)-3-fluorophenyl]-1,2,4-thiadiazole |
2172117-52-9 | 0.1g |
$1447.0 | 2023-06-06 |
5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-chloro-3-4-(difluoromethyl)-3-fluorophenyl-1,2,4-thiadiazole
5-Chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole: A Comprehensive Overview
The compound 5-chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole (CAS No. 2172117-52-9) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of chlorine and fluorine substituents further enhances its chemical versatility and potential applications.
Thiadiazoles are known for their stability and reactivity, making them valuable in various industrial and scientific applications. The 5-chloro substitution in this compound introduces additional electronic effects, which can influence its reactivity and selectivity in chemical reactions. Similarly, the 4-(difluoromethyl)-3-fluorophenyl group attached to the thiadiazole ring adds complexity to the molecule's structure, potentially enhancing its bioavailability or catalytic properties.
Recent studies have highlighted the potential of 5-chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole in the development of novel pharmaceutical agents. Researchers have explored its role as a potential drug candidate for treating various diseases, including cancer and inflammatory disorders. The compound's ability to modulate key biological pathways has been extensively investigated, with promising results in preclinical models.
In addition to its pharmacological applications, this compound has also been studied for its potential use in agricultural chemistry. Specifically, it has been evaluated as a pesticide due to its ability to inhibit key enzymes in pests and pathogens. Recent advancements in green chemistry have further emphasized the importance of developing eco-friendly pesticides like this compound.
The synthesis of 5-chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and yield of this synthesis pathway. Researchers have also explored alternative routes to reduce production costs and minimize environmental impact.
From a structural perspective, the compound's thiadiazole core plays a pivotal role in determining its physical and chemical properties. The sulfur atom within the ring contributes to its stability under harsh conditions, while the nitrogen atoms facilitate hydrogen bonding and other intermolecular interactions. These properties make it an attractive candidate for applications in catalysis, where it can act as a heterogeneous catalyst for various organic transformations.
Recent breakthroughs in computational chemistry have enabled researchers to model the electronic structure of 5-chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole with unprecedented accuracy. These studies have provided insights into its reactivity patterns and potential interactions with biological systems. Such computational tools are increasingly being used to guide experimental work and optimize synthetic pathways.
The compound's ability to act as a fluorescent probe has also been explored in recent studies. Its unique electronic configuration allows it to emit light under specific conditions, making it a valuable tool in analytical chemistry and bioimaging applications. This property opens up new avenues for its use in diagnostics and sensing technologies.
In conclusion, 5-chloro-3-(4-(difluoromethyl)-3-fluorophenyl)-1,2,4-thiadiazole (CAS No. 2172117-52-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in research methodologies, positions it as a promising candidate for future innovations in medicine, agriculture, and materials science.
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